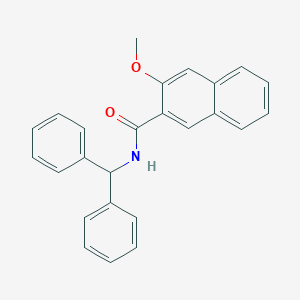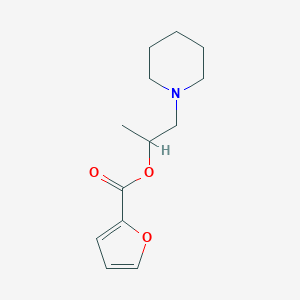
N-benzhydryl-3-methoxy-2-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzhydryl-3-methoxy-2-naphthamide, also known as methoxybenzhydrylnaphthamide (MBNA), is a synthetic compound that has been widely used in scientific research. It belongs to the family of benzhydrylnaphthamides, which are known for their diverse biological activities. MBNA has been found to possess potent analgesic and anti-inflammatory properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation.
作用機序
MBNA exerts its analgesic and anti-inflammatory effects by inhibiting the activity of COX-2 and activating PPARγ. By inhibiting COX-2, MBNA reduces the production of prostaglandins, which are known to cause pain and inflammation. By activating PPARγ, MBNA regulates the expression of genes involved in inflammation and cell differentiation, leading to a decrease in inflammation.
Biochemical and physiological effects:
MBNA has been found to possess potent analgesic and anti-inflammatory properties in animal models of pain and inflammation. It has been shown to reduce pain and inflammation in models of acute and chronic pain, including neuropathic pain and inflammatory pain. MBNA has also been found to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), in animal models of inflammation.
実験室実験の利点と制限
MBNA has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. It has also been extensively studied for its potential use in the treatment of pain and inflammation, making it a well-characterized compound. However, MBNA has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to administer in certain experiments. It also has a relatively short half-life, which may require frequent dosing in some experiments.
将来の方向性
There are several future directions for research on MBNA. One potential direction is the development of new drugs based on the structure of MBNA for the treatment of pain and inflammation. Another potential direction is the investigation of the molecular mechanisms underlying the analgesic and anti-inflammatory effects of MBNA. This could lead to the identification of new targets for the development of drugs for the treatment of pain and inflammation. Additionally, the potential use of MBNA in the treatment of other diseases, such as cancer and diabetes, could be explored.
合成法
MBNA can be synthesized by the reaction of 3-methoxy-2-naphthoic acid with benzhydryl chloride in the presence of a base such as triethylamine. The reaction yields MBNA as a white crystalline powder with a melting point of 145-148°C.
科学的研究の応用
MBNA has been extensively studied for its potential use in the treatment of pain and inflammation. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are known to cause pain and inflammation. MBNA has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates inflammation and cell differentiation.
特性
分子式 |
C25H21NO2 |
|---|---|
分子量 |
367.4 g/mol |
IUPAC名 |
N-benzhydryl-3-methoxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C25H21NO2/c1-28-23-17-21-15-9-8-14-20(21)16-22(23)25(27)26-24(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-17,24H,1H3,(H,26,27) |
InChIキー |
WFGMJZMAHXPWSR-UHFFFAOYSA-N |
SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![6-(2-Bromophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295075.png)

![6-(2-Chlorophenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295091.png)
![6-(2-Chlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295092.png)
![7,7-bis(hydroxymethyl)-3-methyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B295096.png)




![2-[Benzyl(methyl)amino]ethyl 3-(2-furyl)acrylate](/img/structure/B295103.png)